molecular formula C18H16N6O2 B10852821 Pyrazolopyridazine 2

Pyrazolopyridazine 2

Cat. No.: B10852821
M. Wt: 348.4 g/mol
InChI Key: AGAYQQLAAVQQLA-UHFFFAOYSA-N
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Description

Pyrazolopyridazine 2 is a heterocyclic compound that belongs to the class of fused ring systems. It is known for its wide range of biological activities, including analgesic, antimicrobial, anti-inflammatory, and antifungal properties . This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing pyrazolopyridazine involves a one-pot cascade reaction. This method uses 4-(bromo(aryl)methyl)-3-chloropyridazines in PEG-400, an eco-friendly solvent system. The reaction proceeds through nucleophilic substitution, ring closure, and oxidative aromatization in a single step, yielding pyrazolopyridazines in good yields (60-85%) .

Another method involves the nucleophilic addition of hydrazines to 4-acyl-furandiones in boiling benzene. This method has been used to obtain pyrazolopyridazine derivatives . Additionally, the intramolecular cyclization of functionally substituted arylacetylenes has been developed as a general procedure for preparing pyrazolopyridazine systems .

Industrial Production Methods

Industrial production methods for pyrazolopyridazine typically involve the use of large-scale synthetic routes that are efficient and cost-effective. The one-pot cascade synthesis method mentioned earlier is particularly suitable for industrial production due to its simplicity and high yield .

Mechanism of Action

The mechanism of action of pyrazolopyridazine involves its interaction with specific molecular targets and pathways. For example, it has been identified as an active inhibitor of glycogen synthase kinase (GSK-3) and CDK2/cyclin A . These interactions result in the modulation of various cellular processes, including cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrazolopyridazine include:

Uniqueness

Pyrazolopyridazine stands out due to its wide range of biological activities and its potential therapeutic applications. Its ability to inhibit key enzymes such as GSK-3 and CDK2/cyclin A makes it a promising candidate for drug development .

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C18H16N6O2/c1-25-16-6-5-12(10-17(16)26-2)22-18-19-9-7-14(23-18)13-11-21-24-15(13)4-3-8-20-24/h3-11H,1-2H3,(H,19,22,23)

InChI Key

AGAYQQLAAVQQLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3)OC

Origin of Product

United States

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